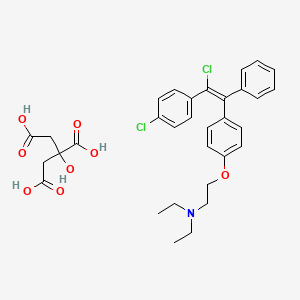

4'-氯克罗米芬柠檬酸盐(E/Z混合物); 2-羟基丙烷-1,2,3-三羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-Chloro CloMiphene Citrate, also known as 4'-Chloro CloMiphene Citrate, is a useful research compound. Its molecular formula is C₃₂H₃₅Cl₂NO₈ and its molecular weight is 632.53. The purity is usually 95%.

BenchChem offers high-quality 4'-Chloro CloMiphene Citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro CloMiphene Citrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

促排卵

克罗米芬柠檬酸盐主要用于治疗女性不孕症,以诱发无排卵周期女性(例如,由于多囊卵巢综合征)排卵 {svg_1}. 它通过抑制下丘脑的负反馈来刺激促性腺激素的释放 {svg_2}.

代谢研究

克罗米芬代谢的个体差异被认为是克罗米芬治疗无效的可能解释 {svg_3}. 已经开发了一种综合、快速、灵敏、特异的分析方法,用于定量测定克罗米芬的(E)-和(Z)-异构体及其推定的N-脱乙基、N,N-二脱乙基、4-羟基和4-羟基-N-脱乙基代谢物,以及人血浆中的N-氧化物 {svg_4}.

运动禁药

运动员滥用克罗米芬柠檬酸盐来增加睾酮的产生,而不会在兴奋剂检测中显示出睾酮/表睾酮比率的特征 {svg_5}.

静脉注射制剂

目前,克罗米芬柠檬酸盐以口服片剂形式供应,没有注射剂 {svg_6}. 在一项研究中,制备了克罗米芬柠檬酸盐-羟丙基-β-环糊精包合物,用于静脉注射 {svg_7}.

稳定性研究

对克罗米芬柠檬酸盐-羟丙基-β-环糊精包合物用于静脉注射的稳定性进行了研究 {svg_8}. 加速(40°C)储存条件下6个月的稳定性数据显示出令人满意的结果 {svg_9}.

安全预防措施

处理4'-氯克罗米芬柠檬酸盐(E/Z混合物)时,建议在通风良好的地方操作,佩戴合适的防护服,避免接触皮肤和眼睛,避免产生粉尘和气溶胶,使用防静电工具,防止静电放电蒸汽引发火灾 {svg_10}.

安全和危害

Safety measures for handling 4’-Chloro Clomiphene Citrate(E/Z Mixture) include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

作用机制

Target of Action

The primary target of 4’-Chloro Clomiphene Citrate(E/Z Mixture), also known as Clomifene, is the estrogen receptor . This compound acts as a selective estrogen receptor modulator (SERM) and can interact with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .

Mode of Action

Clomifene acts as an estrogen antagonist in the hypothalamus and pituitary gland . It competitively binds to estrogen receptors, blocking the action of estrogen and causing an increase in the release of gonadotropin-releasing hormone (GnRH) . This leads to the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum .

Biochemical Pathways

The primary biochemical pathway affected by Clomifene is the hypothalamic-pituitary-ovarian axis . By blocking estrogen action, Clomifene increases the release of GnRH from the hypothalamus, which then stimulates the pituitary to release FSH and LH. These hormones stimulate the growth of the ovarian follicle and the production of estradiol .

Pharmacokinetics

Clomifene is orally administered and has a high bioavailability of over 90% . It is metabolized in the liver via the CYP2D6 enzyme, with enterohepatic circulation . The elimination half-life of Clomifene is between 4 to 7 days . The active metabolites, 4-Hydroxyclomiphene (4-OH-CLO) and 4-Hydroxy-N-desethylclomiphene (4-OH-DE-CLO), have half-lives of 13-34 hours and 15-37 hours respectively . The compound is mainly excreted in feces, with some in urine .

Result of Action

The result of Clomifene’s action is the induction of ovulation, making it useful in treating female infertility due to anovulation, such as that seen in polycystic ovary syndrome . It can lead to multiple ovulation, thereby increasing the risk of conceiving twins .

属性

IUPAC Name |

2-[4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-17H,3-4,18-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRXVWBYYHSPM-BTKVJIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35Cl2NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747330 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14158-75-9 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)